

Spectroscopic Profile of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinolin-2(1H)-one

Cat. No.: B189105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-Hydroxy-8-methoxyquinolin-2(1H)-one**. Due to the limited availability of specific experimental spectroscopic data for this compound in publicly accessible literature, this guide presents predicted data based on closely related analogues and established spectroscopic principles for the quinolinone scaffold. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-Hydroxy-8-methoxyquinolin-2(1H)-one**. These predictions are based on the analysis of published data for structurally similar compounds and general principles of spectroscopic interpretation. Experimental verification is essential for precise characterization.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	br s	1H	NH-1
~9.5 - 10.5	br s	1H	OH-4
~7.0 - 7.5	m	3H	Ar-H (H-5, H-6, H-7)
~5.8 - 6.0	s	1H	CH-3
~3.9	s	3H	OCH ₃ -8

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~160 - 165	C=O (C-2)
~145 - 150	C-OH (C-4)
~140 - 145	C-O (C-8)
~138 - 142	C-4a
~115 - 125	Ar-CH (C-5, C-6, C-7)
~110 - 115	C-8a
~90 - 95	CH (C-3)
~56	OCH ₃ -8

Table 3: Predicted IR Spectroscopic Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H, N-H stretching
3100 - 3000	Medium	Aromatic C-H stretching
~2950, ~2850	Weak	Aliphatic C-H stretching (CH ₃)
~1650	Strong	C=O stretching (Amide I)
~1600, ~1580, ~1470	Medium	C=C stretching (Aromatic)
~1250	Strong	C-O stretching (Aryl ether)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and IR spectra for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Accurately weigh 5-10 mg of the purified **4-Hydroxy-8-methoxyquinolin-2(1H)-one**.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.

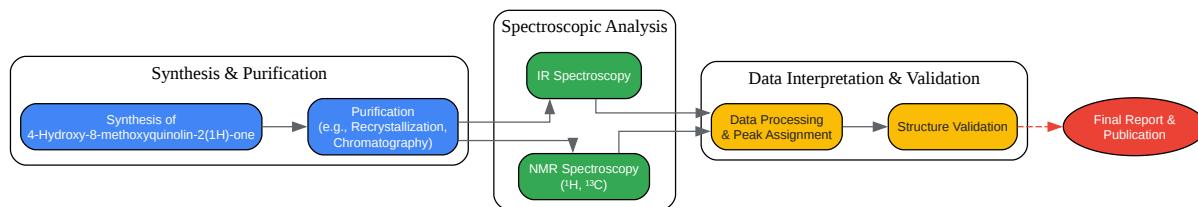
- Typical parameters: spectral width of 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 0-200 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
 - The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):


- Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the fine powder to a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

Workflow and Data Interpretation

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like **4-Hydroxy-8-methoxyquinolin-2(1H)-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-8-methoxyquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189105#spectroscopic-data-nmr-ir-of-4-hydroxy-8-methoxyquinolin-2-1h-one\]](https://www.benchchem.com/product/b189105#spectroscopic-data-nmr-ir-of-4-hydroxy-8-methoxyquinolin-2-1h-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com